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molecular formula C10H12O3 B1519082 4-Ethoxy-3-methylbenzoic acid CAS No. 92315-60-1

4-Ethoxy-3-methylbenzoic acid

Cat. No. B1519082
M. Wt: 180.2 g/mol
InChI Key: TXBBASAAFCRUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181273B2

Procedure details

The crude ethyl 4-ethoxy-3-methyl-benzoate was suspended in a solution of NaOH (10.5 g, 263 mmol) in water (50 mL) and methanol (25 mL). The reaction mixture was refluxed for 1 h. The reaction mixture was cooled to 0° C., acidified with 12 M HCl (24.7 mL, 296 mmol) and the resulting solid filtered. The solid was slurried with acetonitrile and filtered to provide 4-ethoxy-3-methyl-benzoic acid (760 mg, 4.22 mmol, 64%) as a light pink solid. ESI-MS m/z calc. 180.07864. found 181.3 (M+1)+; Retention time: 1.31 minutes (3 min run). 1H NMR (400 MHz, DMSO-d6) δ 12.50 (s, 1H), 7.77 (dd, J=8.5, 2.2 Hz, 1H), 7.73 (d, J=1.5 Hz, 1H), 7.00 (d, J=8.6 Hz, 1H), 4.11 (q, J=7.0 Hz, 2H), 2.17 (s, 3H), 1.36 (t, J=7.0 Hz, 3H).
Name
ethyl 4-ethoxy-3-methyl-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
24.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:14]=[CH:13][C:7]([C:8]([O:10]CC)=[O:9])=[CH:6][C:5]=1[CH3:15])[CH3:2].[OH-].[Na+].Cl>O.CO>[CH2:1]([O:3][C:4]1[CH:14]=[CH:13][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[CH3:15])[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl 4-ethoxy-3-methyl-benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C=C(C(=O)OCC)C=C1)C
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
24.7 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.22 mmol
AMOUNT: MASS 760 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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